3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZQGQUCNHVSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method leverages palladium-catalyzed coupling between aryl halides and pyrazole boronic esters.
Procedure :
-
Starting Material : 4-Bromoaniline reacts with 1H-pyrazol-3-ylboronic acid under Suzuki conditions.
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).
-
Conditions : Reflux at 110°C for 12 hours under inert atmosphere.
Outcome :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Regioselectivity | >99% para |
This method is favored for scalability and minimal byproduct formation.
Cyclocondensation of Hydrazines
Pyrazole rings are synthesized in situ via cyclization of α,β-unsaturated ketones with hydrazines.
Procedure :
-
Starting Material : 4-Aminophenylpropynone reacts with hydrazine hydrate in ethanol.
-
Conditions : Reflux at 80°C for 6 hours, followed by acidification with HCl.
Outcome :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Byproducts | <5% (diastereomers) |
This route is less efficient than cross-coupling but avoids transition-metal catalysts.
Amide Bond Formation
The final step involves coupling 4-(1H-pyrazol-3-yl)aniline with 3-chlorobenzoyl chloride.
Procedure :
-
Activation : 3-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).
-
Coupling : The acid chloride reacts with 4-(1H-pyrazol-3-yl)aniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Optimization Data :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (acid:amine) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Critical Note : Excess amine prevents unreacted acid chloride, minimizing acylurea byproducts.
Alternative Pathways and Industrial Adaptations
Solid-Phase Synthesis
For high-throughput screening, Wang resin-bound 4-(1H-pyrazol-3-yl)aniline is acylated with 3-chlorobenzoic acid using HBTU/DIPEA. After cleavage, the product is isolated in 78% yield with >90% purity.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times:
-
Conditions : 100 W, 120°C, 20 minutes.
-
Yield : 82% with comparable purity to conventional methods.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 7.89–7.22 (m, 8H, aromatic), 10.21 (s, 1H, NH).
Chromatographic Purity :
-
HPLC : tᵣ = 6.7 min (C18 column, 70:30 MeOH:H₂O).
Challenges and Troubleshooting
-
Pyrazole Regioselectivity :
-
Amine Oxidation :
-
Issue : Aniline oxidation during storage.
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Solution : Store under nitrogen at –20°C with activated molecular sieves.
-
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide and analogous compounds:
Key Observations:
- Pyrazole vs. Thiazole/Pyrimidine : The pyrazole in the target compound provides two adjacent nitrogen atoms capable of hydrogen bonding, whereas thiazole (in compound 30) and pyrimidine (in compound ) introduce sulfur or additional nitrogen atoms, altering electronic properties and binding affinities .
- Sulfonamide vs. Amide : Sulfonamide-containing derivatives (e.g., compounds 30 and ) exhibit higher melting points (~224–226°C for compound 30) due to stronger intermolecular interactions, compared to the amide-linked target compound .
- Halogen Effects : The 3-chloro substituent in the target compound and compound 30 enhances lipophilicity, while the 4-fluoro group in compound further increases metabolic stability .
Biological Activity
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various studies and data.
Synthesis
The compound can be synthesized through several methods, commonly involving the reaction of 3-chlorobenzoyl chloride with 4-(1H-pyrazol-3-yl)aniline under basic conditions. The general reaction is as follows:
This synthesis method allows for the production of the compound in a laboratory setting, facilitating further biological evaluations.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that compounds with similar structures demonstrated IC50 values ranging from 0.28 µM to 49.85 µM against different cell lines (e.g., A549, MCF7) .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 | 3.79 |
| Compound 2 | A549 | 0.28 |
| Compound 3 | SF-268 | 12.50 |
| Compound 4 | NCI-H460 | 42.30 |
The mechanism of action for compounds like this compound often involves the inhibition of specific kinases or proteases, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, certain pyrazole derivatives have been shown to inhibit CDK2 with an IC50 of 25 nM, effectively arresting the cell cycle in the G0/G1 phase .
Anti-inflammatory Effects
Beyond anticancer properties, this compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
Case Study: Anti-inflammatory Activity
In a specific study, a series of pyrazole derivatives were tested for their ability to inhibit inflammation-induced cell signaling pathways. The results indicated that compounds similar to this compound effectively reduced TNF-alpha levels in vitro.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 3-chlorobenzoyl chloride derivative with a 4-(1H-pyrazol-3-yl)aniline precursor. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR : Confirm aromatic proton environments and amide linkage (δ ~8.0–8.5 ppm for CONH) .
- IR spectroscopy : Detect amide C=O stretching (~1650–1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 338.07) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF; limited in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
- Stability : Degrades under prolonged UV light or acidic conditions. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what are common pitfalls?
- Methodological Answer :
- Scale-up challenges :
- By-product formation : Excess coupling agents may generate urea derivatives. Use stoichiometric EDCI/HOBt ratios .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance pyrazole coupling efficiency .
- Process optimization : Continuous flow chemistry reduces reaction time and improves reproducibility .
- Yield analysis : Compare isolated yields (60–75%) with theoretical calculations to identify bottlenecks .
Q. How do structural contradictions in crystallographic data impact SAR studies?
- Methodological Answer :
- Crystallographic analysis : Use SHELX software for refinement, noting potential discrepancies in bond angles (e.g., pyrazole ring planarity) .
- SAR implications : Chlorine’s electron-withdrawing effect may alter binding affinity. Computational docking (e.g., AutoDock Vina) validates interactions with target proteins (e.g., kinase domains) .
- Data reconciliation : Overlay X-ray structures with DFT-optimized geometries to resolve torsional mismatches .
Q. What strategies are effective for probing structure-activity relationships (SAR) in pyrazole-containing benzamides?
- Methodological Answer :
- Functional group substitution :
- Replace the 3-chloro group with electron-donating (e.g., -OCH₃) or bulkier substituents (e.g., -CF₃) to assess steric/electronic effects .
- Bioisosteric replacements : Substitute pyrazole with triazole or imidazole rings to modulate pharmacokinetics .
- In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) with IC50 comparisons .
Q. How can degradation products be identified and mitigated during formulation studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) .
- Analytical tools :
- LC-MS/MS : Identifies major degradants (e.g., hydrolyzed benzamide or oxidized pyrazole) .
- Stability-indicating methods : Develop HPLC gradients to separate degradation peaks .
- Mitigation : Lyophilization or encapsulation in cyclodextrins improves thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
